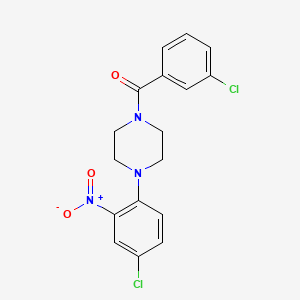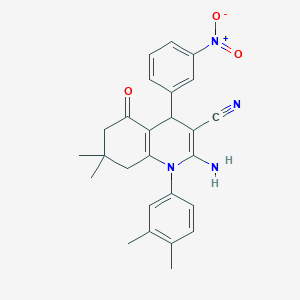![molecular formula C21H19ClF3N3OS B4165502 2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-6-(4-chlorophenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B4165502.png)
2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-6-(4-chlorophenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile
Overview
Description
2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-6-(4-chlorophenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile is a complex organic compound that features a nicotinonitrile core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-6-(4-chlorophenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Nicotinonitrile Core: The nicotinonitrile core can be synthesized through a condensation reaction between a suitable aldehyde and a nitrile.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached through a palladium-catalyzed cross-coupling reaction.
Formation of the Azepanyl Thioether: The azepanyl thioether moiety can be introduced through a nucleophilic substitution reaction involving 1-azepanone and a suitable thiol.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-6-(4-chlorophenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as alkyl halides and aryl halides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-6-(4-chlorophenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and potential biological activity.
Material Science: Its unique properties make it a candidate for use in the development of new materials, such as polymers and coatings.
Biological Research: The compound is used in studies to understand its interactions with biological molecules and its potential effects on biological systems.
Mechanism of Action
The mechanism of action of 2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-6-(4-chlorophenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-{[2-(1-azepanyl)-2-oxoethyl]thio}-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)nicotinonitrile
- 2-{[2-(1-azepanyl)-2-oxoethyl]thio}-6-(4-methylphenyl)-4-(trifluoromethyl)nicotinonitrile
Uniqueness
2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-6-(4-chlorophenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile is unique due to the presence of the 4-chlorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-6-(4-chlorophenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClF3N3OS/c22-15-7-5-14(6-8-15)18-11-17(21(23,24)25)16(12-26)20(27-18)30-13-19(29)28-9-3-1-2-4-10-28/h5-8,11H,1-4,9-10,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYIBMDRVKXWPME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CSC2=C(C(=CC(=N2)C3=CC=C(C=C3)Cl)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClF3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-fluoro-N-{2-[4-methyl-5-({2-[(4-methyl-3-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4165423.png)
![6-ETHYL 8-METHYL 5-AMINO-7-(2-METHOXYPHENYL)-2-METHYL-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBOXYLATE](/img/structure/B4165428.png)
![N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide](/img/structure/B4165436.png)
![3-[(4-fluorobenzyl)sulfanyl]-5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B4165438.png)
![4-chloro-N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(2-methylphenyl)benzenesulfonamide](/img/structure/B4165447.png)
![2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B4165448.png)
![N-{N-[2-(1H-indol-3-yl)ethyl]carbamimidoyl}-4-methoxybenzamide](/img/structure/B4165453.png)
![3-Butylsulfanyl-5-ethyl-[1,2,4]triazino[5,6-b]indole](/img/structure/B4165454.png)
![2-{[5-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B4165470.png)
![N-[2-(4-methylpiperazin-1-yl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B4165472.png)
![N~2~-(3-acetylphenyl)-N~1~-(4-{[(2,4-dichlorophenyl)amino]sulfonyl}phenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4165478.png)
![2-ethoxy-4-(11-oxo-7,8,9,10,11,12-hexahydrobenzo[a]acridin-12-yl)phenyl acetate](/img/structure/B4165481.png)

